5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid: is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions .
Another method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-hydroxybenzaldehyde with an appropriate amine can lead to the formation of the pyrrole ring, followed by carboxylation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: Utilized in the development of new materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the compound’s ability to undergo redox reactions can impact cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxyphenylacetic acid
- 4-Hydroxyphenylacetic acid
- 3-Hydroxybenzoic acid
- 4-Hydroxybenzoic acid
Uniqueness
5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid is unique due to its combination of a pyrrole ring and a hydroxyphenyl group. This structure imparts distinct chemical properties, such as enhanced reactivity and potential biological activities, which are not observed in simpler phenolic acids .
Properties
Molecular Formula |
C11H9NO3 |
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Molecular Weight |
203.19 g/mol |
IUPAC Name |
5-(3-hydroxyphenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c13-8-3-1-2-7(6-8)9-4-5-10(12-9)11(14)15/h1-6,12-13H,(H,14,15) |
InChI Key |
ZWPGJSZRVKRNQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(N2)C(=O)O |
Origin of Product |
United States |
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